molecular formula C11H11BrFNO2 B2546193 2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide CAS No. 875867-33-7

2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide

Cat. No. B2546193
CAS RN: 875867-33-7
M. Wt: 288.116
InChI Key: QSIGMANPFXMNRW-UHFFFAOYSA-N
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Description

The compound “2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), bromine (Br), fluorine (F), oxygen (O), and nitrogen (N) atoms in its structure. The presence of bromo, fluoro, and cyclopropyl groups suggest that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo and fluoro groups on the phenyl ring could potentially influence the overall shape and electronic distribution of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromo and fluoro groups, which are electron-withdrawing, and the cyclopropylacetamide group, which might have different electronic effects. The ether linkage could also participate in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the bromo and fluoro groups could potentially affect these properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on how it interacts with biological targets in the body. Without specific information, it’s hard to predict the exact mechanism of action .

Future Directions

The study of this compound could potentially lead to new insights in various fields, such as organic chemistry, medicinal chemistry, and materials science. Future research could focus on exploring its synthesis, properties, and potential applications .

properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c12-7-1-4-10(9(13)5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIGMANPFXMNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269770
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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